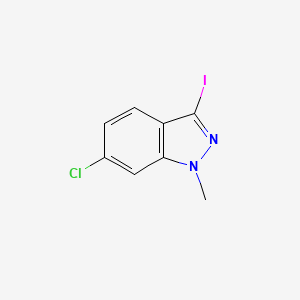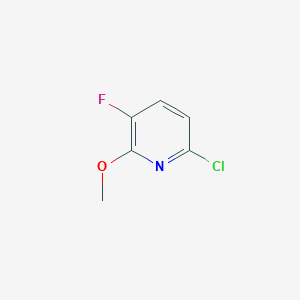
6-氯-3-氟-2-甲氧基吡啶
描述
6-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 .
Synthesis Analysis
The synthesis of 6-Chloro-3-fluoro-2-methoxypyridine involves the use of silver carbonate in chloroform at 40℃ for 5 hours . Methyl iodide and silver carbonate are added to a chloroform solution of the compound, and the mixture is stirred at 40°C for 5 hours .Molecular Structure Analysis
The InChI code for 6-Chloro-3-fluoro-2-methoxypyridine is 1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.科学研究应用
药物研究
6-氯-3-氟-2-甲氧基吡啶: 是一种宝贵的药物研究中间体。其结构有利于合成各种具有药理活性的分子。例如,它可以用于开发具有潜在抗炎和镇痛作用的化合物。 分子中存在卤素,如氯和氟,允许进一步的功能化,这是药物设计和发现中的关键步骤 .
农业化学
在农业领域,该化合物用作除草剂和杀虫剂合成的前体。 它与其他有机分子的反应性可以导致产生针对害虫中特定酶或受体的物质,从而提供一种保护作物而不损害环境或人类健康的方法 .
材料科学
6-氯-3-氟-2-甲氧基吡啶: 可用于材料科学,特别是新型聚合物的开发。 它能够进行各种化学反应,使其成为创建具有所需性能的材料的多功能构建块,例如提高耐久性或热稳定性 .
化学合成
该化合物在化学合成中起着重要作用,特别是在构建复杂有机分子方面。 它可以充当铃木-宫浦交叉偶联反应中的偶联剂,该反应广泛用于合成精细化学品中形成碳-碳键 .
环境科学
环境科学研究人员可能会使用6-氯-3-氟-2-甲氧基吡啶来研究降解过程和化学化合物的环境归宿。 它的卤化结构类似于各种污染物,使其成为此类研究的合适模型化合物 .
生物化学
在生物化学中,这种化学物质可用于探测酶的结构和功能。 它可以在酶测定中充当底物或抑制剂,有助于阐明酶作用的机制及其在生物系统中的作用 .
分析化学
6-氯-3-氟-2-甲氧基吡啶: 在分析化学中作为标准品或试剂。 其定义明确的结构和性质使其可用于分析仪器的校准和新分析方法的开发 .
纳米技术
该化合物在纳米技术中的潜力在于其可以被纳入纳米级材料。 它的分子结构可用于改变纳米粒子的表面性质,影响它们与生物系统的相互作用或它们的物理特性 .
安全和危害
6-Chloro-3-fluoro-2-methoxypyridine is classified with a GHS07 pictogram and has a signal word of "Warning" . It has hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
生化分析
Molecular Mechanism
At the molecular level, 6-Chloro-3-fluoro-2-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, leading to changes in gene expression. The compound’s molecular mechanism involves binding to specific sites on enzymes or receptors, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-fluoro-2-methoxypyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at temperatures between 2-8°C . Understanding the temporal effects of 6-Chloro-3-fluoro-2-methoxypyridine is essential for its application in long-term studies.
Metabolic Pathways
6-Chloro-3-fluoro-2-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical reactions .
Transport and Distribution
The transport and distribution of 6-Chloro-3-fluoro-2-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for its application in targeted therapies.
Subcellular Localization
6-Chloro-3-fluoro-2-methoxypyridine’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The subcellular localization of 6-Chloro-3-fluoro-2-methoxypyridine is essential for its role in cellular processes and biochemical reactions.
属性
IUPAC Name |
6-chloro-3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWESBSDFTASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

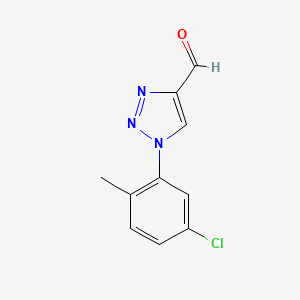

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

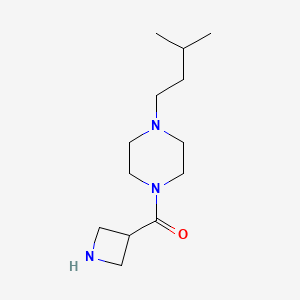
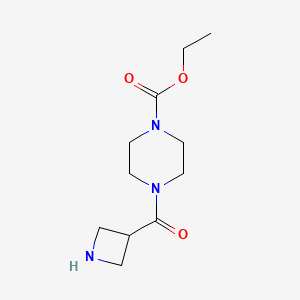
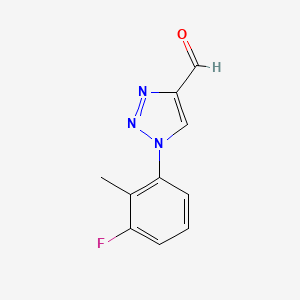


![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)
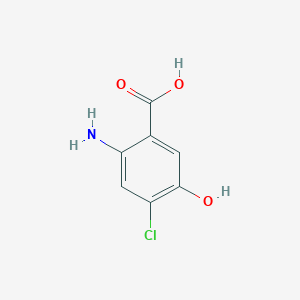
![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)
